LogP Reduction of 0.84 Units Relative to 6-Bromo-4-azaindole
3-Acetyl-6-bromo-4-azaindole exhibits a computed logP of 0.88, compared to 1.72 for 6-bromo-4-azaindole, representing a 0.84 log unit reduction in lipophilicity conferred by the C3-acetyl group . Lower logP values correlate with improved aqueous solubility and reduced nonspecific protein binding in 4-azaindole series [1].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 0.88 |
| Comparator Or Baseline | 6-Bromo-4-azaindole (CAS 944937-53-5): logP = 1.72 |
| Quantified Difference | ΔlogP = -0.84 (49% reduction in logP value) |
| Conditions | Computed using ACD/Labs or equivalent algorithm as reported on Chemsrc |
Why This Matters
A 0.84 log unit reduction shifts the compound from a moderately lipophilic space (logP >1.5) into a more drug-like range (logP <1.0), directly influencing the selection of this building block for early-stage medicinal chemistry programs where controlling lipophilicity is critical.
- [1] Lee W, Crawford JJ, Aliagas I, Murray LJ, Tay S, Wang W, Heise CE, Hoeflich KP, La H, Mathieu S. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016 Aug 1;26(15):3518-24. View Source
